methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Description
Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a useful research compound. Its molecular formula is C21H17N3O7 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.10664989 g/mol and the complexity rating of the compound is 773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step chemical process. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent effect comparable to standard antibiotics.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation has been quantified using assays such as MTT and colony formation assays.
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis, particularly those involving p53 and NF-kB.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of dihydropyridine compounds, including this compound. Results indicated that this compound exhibited a broad spectrum of activity against both pathogenic bacteria and fungi, with MIC values ranging from 0.5 to 4 µg/mL .
Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound was found to significantly inhibit cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment .
Study | Focus Area | Results |
---|---|---|
Study 1 | Antimicrobial | Broad spectrum activity; MIC: 0.5 - 4 µg/mL |
Study 2 | Anticancer | IC50: ~15 µM in MCF-7 cells |
Properties
IUPAC Name |
methyl 2-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-30-21(27)16-8-2-3-10-18(16)22-19(25)17-9-5-11-23(20(17)26)31-13-14-6-4-7-15(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYDTKUKJNOJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.